molecular formula C12H11N3O2 B8537513 Methyl 3-amino-5-phenylpyrazine-2-carboxylate

Methyl 3-amino-5-phenylpyrazine-2-carboxylate

Cat. No.: B8537513
M. Wt: 229.23 g/mol
InChI Key: GWSYTJJRDBPAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-phenylpyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with methoxycarbonyl, amino, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-phenylpyrazine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases depending on the specific route chosen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxymethyl derivatives.

Scientific Research Applications

Methyl 3-amino-5-phenylpyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-phenylpyrazine-2-carboxylate and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-amino-5-phenylpyrazine-2-carboxylate include other substituted pyrazines such as:

  • 2-Methoxycarbonyl-3-amino-6-phenyl-pyrazine
  • 2-Methoxycarbonyl-3-amino-4-phenyl-pyrazine
  • 2-Methoxycarbonyl-3-amino-5-methyl-pyrazine

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in. This unique structure can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-amino-5-phenylpyrazine-2-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)15-9(7-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,15)

InChI Key

GWSYTJJRDBPAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

One operates as in Example 15, but the 4 parts of 1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene are replaced by 3.8 parts of 1-cyano-1-methoxy-carbonyl-4-amino-4-phenyl-2-aza-1,3-butadiene. 3.66 parts of 2-methoxycarbonyl-3-amino-5-phenyl-pyrazine are obtained. After recrystallisation of the product from methanol the melting point is 228°C.
Name
1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene
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0 (± 1) mol
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reactant
Reaction Step One
Name
1-cyano-1-methoxy-carbonyl-4-amino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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